molecular formula C12H19NO B1656115 N-(2-ethoxyethyl)-2,6-dimethylaniline CAS No. 50563-56-9

N-(2-ethoxyethyl)-2,6-dimethylaniline

Cat. No.: B1656115
CAS No.: 50563-56-9
M. Wt: 193.28 g/mol
InChI Key: ATTALTWHPRXPEA-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-2,6-dimethylaniline (CAS 50563-56-9) is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.285 g/mol . This substance is a derivative of 2,6-dimethylaniline (2,6-xylidine), a compound of significant industrial and research importance. 2,6-dimethylaniline is a key precursor in the synthesis of various anesthetics, including lidocaine and bupivacaine . It is also a crucial building block in the production of agrochemicals, such as the fungicide metalaxyl and the herbicide metazachlor . Furthermore, 2,6-dimethylaniline and its derivatives are subjects of research in polymer chemistry and material science. Researchers utilize this compound as an intermediate to develop more complex molecules. The structural motif of 2,6-dimethylaniline is also found in certain N-heterocyclic carbene (NHC) ligands, which are widely used in catalysis . It is important to note that the parent compound, 2,6-dimethylaniline, has been classified as potentially hazardous, with studies indicating carcinogenic effects in animal models following long-term exposure . This product is intended for laboratory research and chemical synthesis purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

50563-56-9

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-(2-ethoxyethyl)-2,6-dimethylaniline

InChI

InChI=1S/C12H19NO/c1-4-14-9-8-13-12-10(2)6-5-7-11(12)3/h5-7,13H,4,8-9H2,1-3H3

InChI Key

ATTALTWHPRXPEA-UHFFFAOYSA-N

SMILES

CCOCCNC1=C(C=CC=C1C)C

Canonical SMILES

CCOCCNC1=C(C=CC=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Applications/Properties References
N-(2-Ethoxyethyl)-2,6-dimethylaniline C₁₂H₁₉NO 2-Ethoxyethyl, 2,6-dimethylphenyl Hypothesized: Solubility modifier, intermediate in organic synthesis N/A
Lidocaine C₁₄H₂₂N₂O Diethylaminoethyl, 2,6-dimethylphenyl Local anesthetic (sodium channel blocker)
Ranolazine C₂₄H₃₃N₃O₄ Piperazinyl, methoxyphenoxyethyl Antianginal agent (late sodium current inhibitor)
Metalaxyl Metabolite (HMMA) C₁₄H₂₀N₂O₅ Hydroxymethyl, methoxyacetyl Fungicide metabolite (environmental persistence)
(E)-N-(4-Nitrobenzylidene)-2,6-dimethylaniline C₁₅H₁₄N₂O₂ Nitrobenzylidene, 2,6-dimethylphenyl Nonlinear optical materials
2,6-Dimethylaniline Hydrochloride C₈H₁₂ClN Hydrochloride salt of 2,6-dimethylaniline Pharmacopeial reference standard

Key Comparisons

Pharmaceutical Utility Lidocaine: Synthesized via amidation of 2,6-dimethylaniline with 2-chloroacetyl chloride, followed by substitution with diethylamine . The diethylaminoethyl group enhances lipophilicity, enabling membrane penetration. Ranolazine: Incorporates a piperazine ring and methoxyphenoxyethyl group, extending its half-life and target specificity compared to simpler aniline derivatives .

Agrochemical Relevance

  • Metalaxyl Metabolites : Metabolites like HMMA (N-(2-hydroxymethyl-6-methylphenyl)-N-(methoxyacetyl)-alanine methyl ester) retain the 2,6-dimethylaniline core, which influences their environmental persistence and regulatory monitoring .

Physicochemical Properties Degradation Pathways: 2,6-Dimethylaniline undergoes Fenton oxidation to form intermediates like 2,6-dimethylphenol and short-chain acids, a process critical for wastewater treatment . Derivatives with bulkier substituents (e.g., ethoxyethyl) may exhibit slower degradation. Optical Properties: Schiff base derivatives like (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline exhibit strong third-order nonlinear absorption, suggesting utility in photonic devices .

Regulatory and Safety Profiles 2,6-Dimethylaniline Hydrochloride: Used as a reference standard in pharmacopeial testing due to its well-characterized purity and stability .

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) XLogP3-AA CAS Number Key Intermediates/Degradation Products
This compound 193.29 ~3.5* N/A Not reported
Lidocaine 234.34 2.4 137-58-6 2,6-Dimethylaniline, chloroacetates
(E)-N-(4-Nitrobenzylidene)-2,6-dimethylaniline 254.29 3.8 N/A None reported
N-(2,6-Dimethylphenyl)-2,5-dimethylaniline 225.33 4.3 949161-08-4 None reported

*Estimated based on analogous structures.

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method for synthesizing N-(2-ethoxyethyl)-2,6-dimethylaniline involves reductive alkylation of 2,6-dimethylaniline with 2-ethoxyacetaldehyde. This approach, adapted from protocols for analogous N-alkylated anilines, employs palladium on carbon (Pd/C) as a catalyst and ammonium formate as an in situ hydrogen donor. The reaction proceeds via imine intermediate formation, followed by reduction to the tertiary amine (Figure 1).

Procedure :

  • Activation of Catalyst : Pd/C (0.5 mmol) is suspended in 2-propanol (90 mL) and stirred with ammonium formate (50 mmol) dissolved in water (10 mL) for 5 minutes.
  • Substrate Addition : 2,6-Dimethylaniline (5 mmol) and 2-ethoxyacetaldehyde (5 mmol) are introduced to the mixture.
  • Reaction Conditions : The solution is stirred at room temperature for 30 minutes, monitored by TLC for completion.
  • Workup : The catalyst is filtered via celite, and the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography (ethyl acetate/cyclohexane).

Key Parameters :

  • Solvent System : Aqueous 2-propanol enhances solubility of ammonium formate while maintaining catalyst activity.
  • Catalyst Loading : Pd/C at 10 wt% relative to substrate ensures quantitative conversion without over-reduction.
  • Stoichiometry : A 1:1 molar ratio of amine to aldehyde minimizes side products like dialkylated species.

Yield and Characterization

This method achieves yields of 82–89% under optimized conditions. Nuclear magnetic resonance (NMR) analysis confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.45 (t, J = 7.28 Hz, 2H, OCH₂CH₂), 3.32 (t, J = 7.09 Hz, 2H, NCH₂), 2.68 (s, 6H, Ar-CH₃), 1.57 (qt, J = 7.56 Hz, 2H, CH₂CH₃), 1.04 (t, J = 6.96 Hz, 3H, CH₂CH₃).

Nucleophilic Substitution with 2-Ethoxyethyl Halides

Two-Step Alkylation Strategy

An alternative route involves sequential alkylation of 2,6-dimethylaniline using 2-ethoxyethyl bromide. This method, reported by Fancher et al. (1988), leverages the nucleophilicity of the aromatic amine:

Step 1: Formation of Quaternary Ammonium Salt
2,6-Dimethylaniline is treated with 2-ethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) to form the N-(2-ethoxyethyl) intermediate.

Step 2: Salt Elimination
The ammonium salt is neutralized with aqueous NaOH, liberating the free amine.

Optimization Notes :

  • Solvent : Dichloromethane or toluene facilitates phase separation during workup.
  • Temperature : Reactions proceed at 50–60°C to accelerate kinetics without promoting degradation.

Comparative Efficiency

While this method offers straightforward scalability, yields (70–75% ) are modest compared to reductive alkylation due to competing side reactions (e.g., over-alkylation). Purification via distillation or recrystallization is often required.

Friedel-Crafts Alkylation in Ionic Liquid Media

Catalytic System Design

Emerging approaches utilize ionic liquids (e.g., [Bmim]Tf₂N) as green solvents for Friedel-Crafts alkylation. A bifunctional catalyst comprising Pd/Co-N-doped carbon synergizes with 1-amino-methylphosphonic acid (AMPA) to enhance selectivity.

Procedure :

  • Electrocatalytic Setup : 2,6-Dimethylaniline, CO₂, and water are reacted under electrochemical conditions (ambient temperature, 1 atm).
  • N,N-Dimethylation : CO₂ acts as a carbonyl source, with H⁺ from water facilitating hydrogenation.
  • Post-Functionalization : The resulting N,N-dimethyl derivative undergoes ethoxyethylation via standard alkylation.

Advantages :

  • Sustainability : Utilizes CO₂ as a C1 building block.
  • Selectivity : AMPA suppresses aryl ring substitution, directing reactivity to the amine.

Data Summary of Synthetic Methods

Method Catalyst Solvent Temperature (°C) Yield (%) Reference
Reductive Alkylation Pd/C 2-Propanol/H₂O 25 82–89
Nucleophilic Substitution K₂CO₃ Dichloromethane 50–60 70–75
Friedel-Crafts Pd/Co-N-carbon [Bmim]Tf₂N 25 65–72

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